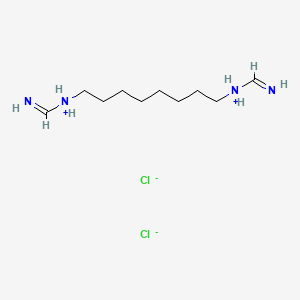
Octanediamidine, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of octanediamidine, dihydrochloride involves the preparation of 1,10-bis-[4-(octylamino)-1-pyridinium]-decane dichloride . The process typically includes the reaction of 4-aminopyridine with octylamine, followed by the formation of the dihydrochloride salt . Industrial production methods focus on reducing preparation costs and minimizing impurities generated during the process .
Chemical Reactions Analysis
Octanediamidine, dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify its structure, affecting its antimicrobial properties.
Substitution: It can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Octanediamidine, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a surfactant in various chemical formulations.
Medicine: It is used as an antiseptic in medical procedures, wound care, and infection control.
Industry: It is employed in the formulation of disinfectants and antiseptic products.
Mechanism of Action
The mechanism of action of octanediamidine, dihydrochloride involves its interaction with the cell membranes of bacteria . It disrupts the integrity of the cell membrane, leading to cell lysis and death . The compound targets the lipid bilayer of the cell membrane, causing increased permeability and leakage of cellular contents .
Comparison with Similar Compounds
Octanediamidine, dihydrochloride is often compared with other antiseptics like chlorhexidine and phenoxyethanol . Unlike chlorhexidine, this compound has a faster action and does not contain carcinogenic impurities . It is also less expensive and has shown no resistance development . Similar compounds include:
Chlorhexidine: Another widely used antiseptic with slower action.
Phenoxyethanol: Often used in combination with this compound for enhanced antimicrobial activity.
This compound stands out due to its effectiveness, cost-efficiency, and lack of resistance development .
Properties
CAS No. |
63869-18-1 |
|---|---|
Molecular Formula |
C10H24Cl2N4 |
Molecular Weight |
271.23 g/mol |
IUPAC Name |
methanimidoyl-[8-(methanimidoylazaniumyl)octyl]azanium;dichloride |
InChI |
InChI=1S/C10H22N4.2ClH/c11-9-13-7-5-3-1-2-4-6-8-14-10-12;;/h9-10H,1-8H2,(H2,11,13)(H2,12,14);2*1H |
InChI Key |
FNEBSWMSLUMRDF-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC[NH2+]C=N)CCC[NH2+]C=N.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















